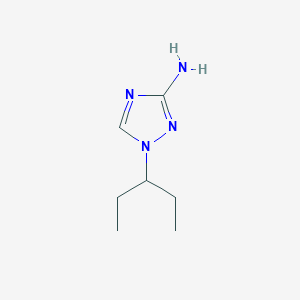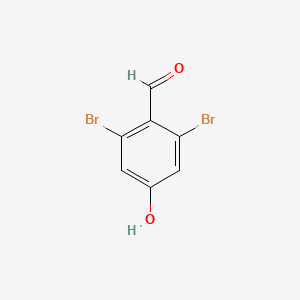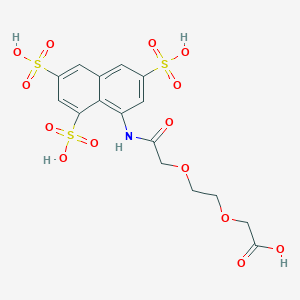
Benzenecarbothioamide, N-(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioamide, N-(2-methylphenyl)- is an organic compound with the molecular formula C14H13NS It is a derivative of benzenecarbothioamide, where the phenyl group is substituted with a 2-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenecarbothioamide, N-(2-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of benzenecarbothioamide with 2-methylphenyl isothiocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of Benzenecarbothioamide, N-(2-methylphenyl)- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarbothioamide, N-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether.
Substitution: Various nucleophiles like amines or alcohols; reactions may require a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiol derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenecarbothioamide, N-(2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of Benzenecarbothioamide, N-(2-methylphenyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may inhibit enzyme activity by forming a covalent bond with the active site or by competing with natural substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenecarbothioamide: The parent compound without the 2-methyl substitution.
N-phenylbenzenecarbothioamide: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
Thiobenzamide: A related compound with a thiocarbonyl group attached to a benzene ring.
Uniqueness
Benzenecarbothioamide, N-(2-methylphenyl)- is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Eigenschaften
CAS-Nummer |
26060-28-6 |
|---|---|
Molekularformel |
C14H13NS |
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
N-(2-methylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H13NS/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16) |
InChI-Schlüssel |
OFKDEVSZZSYYPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


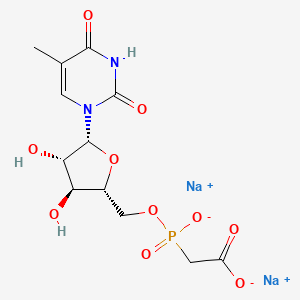

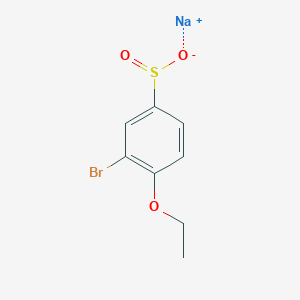
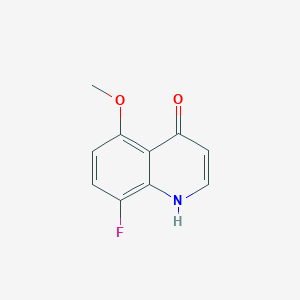

![Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13152773.png)
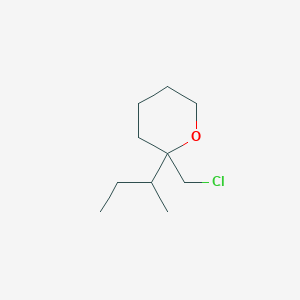

![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)
